

predicted spectral data for 1-Propylpiperazine Dihydrobromide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Propylpiperazine Dihydrobromide
Cat. No.:	B1364186

[Get Quote](#)

An In-depth Technical Guide to the Predicted Spectral Data of **1-Propylpiperazine Dihydrobromide**

Audience: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of chemical entities is not merely a regulatory requirement but the bedrock of scientific integrity. Spectroscopic analysis provides the empirical "fingerprint" of a molecule, revealing its atomic connectivity and chemical environment. This guide offers a comprehensive, predictive analysis of the spectral data for **1-Propylpiperazine Dihydrobromide**, a compound of significant interest in medicinal chemistry.^[1] Our objective is to provide a foundational dataset and interpretive logic that will empower researchers to verify experimental results, troubleshoot analytical challenges, and accelerate their development timelines. We will move beyond simple data reporting to explain the causality behind the predicted spectral features, grounding our analysis in the fundamental principles of each technique.

The Subject: 1-Propylpiperazine Dihydrobromide

1-Propylpiperazine Dihydrobromide is the salt form of 1-propylpiperazine, a derivative of the piperazine heterocyclic scaffold. The piperazine ring is a common motif in pharmaceuticals,

and its derivatives are explored for a wide range of therapeutic applications, including as central nervous system agents.[1][2] The dihydrobromide salt form enhances the compound's stability and aqueous solubility, properties that are highly desirable for pharmaceutical development.[1] The protonation of both nitrogen atoms in the piperazine ring is the most critical structural feature influencing its spectral characteristics.

Caption: Molecular Structure of **1-Propylpiperazine Dihydrobromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It maps the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. The dihydrobromide salt form significantly deshields adjacent nuclei, causing them to resonate at higher chemical shifts (downfield) compared to the free base.

Predicted ¹H NMR Spectrum

The proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data for **1-Propylpiperazine Dihydrobromide**

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Prediction
Propyl -CH ₃	~ 1.0	Triplet (t)	3H	Most upfield signal due to being a terminal methyl group, split by the adjacent CH ₂ .
Propyl -CH ₂ - (middle)	~ 1.9	Sextet (sxt)	2H	Split by both the terminal CH ₃ (3 protons) and the N-adjacent CH ₂ (2 protons), resulting in a complex multiplet.
Propyl N-CH ₂ -	~ 3.3	Triplet (t)	2H	Deshielded by the adjacent positively charged nitrogen, shifted downfield. Split by the middle CH ₂ .
Piperazine ring - CH ₂ -	~ 3.6	Multiplet (m)	8H	All eight protons on the piperazine ring are in a similar chemical environment, deshielded by the two N ⁺ H groups.

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Prediction
Amine N ⁺ -H	> 9.0	Broad Singlet (br s)	2H	Highly deshielded due to the positive charge on nitrogen. The signal is often broad due to quadrupole broadening and chemical exchange.

Predicted in D₂O or DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon environment.

Table 2: Predicted ¹³C NMR Data for **1-Propylpiperazine Dihydrobromide**

Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
Propyl -CH ₃	~ 11	The most shielded carbon, appearing furthest upfield.
Propyl -CH ₂ - (middle)	~ 20	Standard aliphatic carbon chemical shift.
Piperazine ring carbons	~ 42-48	Deshielded by the adjacent N ⁺ H groups. May show one or two distinct signals depending on conformational dynamics.
Propyl N-CH ₂ -	~ 55	Deshielded by the direct attachment to the positively charged nitrogen atom.

Chemical shift prediction leverages extensive databases and algorithms to estimate values.[\[3\]](#) [\[4\]](#)[\[5\]](#)

Self-Validating Protocol for NMR Acquisition

A robust NMR acquisition protocol ensures data is reproducible and accurate.

[Click to download full resolution via product page](#)

Caption: A validated workflow for acquiring high-quality NMR spectra.[\[6\]](#)

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

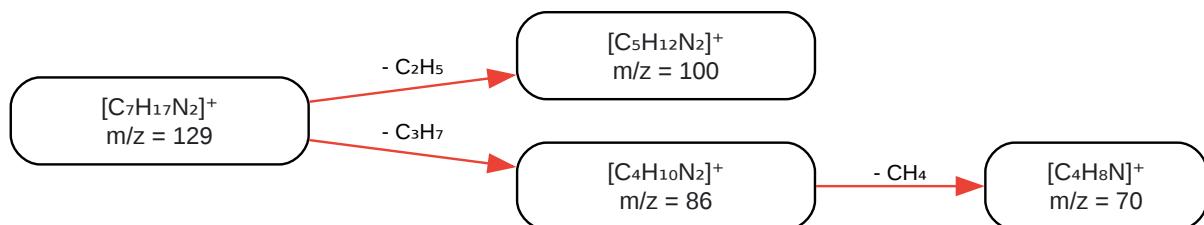
Table 3: Predicted Key IR Absorption Bands for **1-Propylpiperazine Dihydrobromide**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Rationale for Prediction
3100 - 2850	Strong	C-H stretch	Characteristic of all sp ³ C-H bonds in the propyl group and piperazine ring.[7]
2700 - 2400	Strong, Very Broad	N ⁺ -H stretch	A hallmark of ammonium salts. This broad, strong absorption is a key diagnostic feature for the dihydrobromide form.[8]
~1600 & ~1470	Medium	N-H bend / C-H bend	Bending (scissoring and asymmetric) vibrations from the piperazine ring and propyl group.[9]
1200 - 1000	Medium-Strong	C-N stretch	Corresponds to the stretching of the carbon-nitrogen bonds within the molecule. [10]

Predictions are based on standard IR correlation tables.[8][11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For electrospray ionization (ESI), we expect to see the molecular ion of the free base (1-Propylpiperazine, $C_7H_{16}N_2$) after the loss of the two HBr molecules in the gas phase.


- Predicted Exact Mass of $[M+H]^+$ (Free Base): 129.1439 (for $C_7H_{17}N_2^+$)
- Molecular Weight of Dihydrobromide Salt: 290.04 g/mol [\[12\]](#)

The fragmentation pattern is critical for confirming the structure. Cleavage often occurs at bonds adjacent to the nitrogen atoms (alpha-cleavage).

Table 4: Predicted Key Fragments in ESI-MS

m/z (mass-to-charge)	Proposed Fragment Ion	Description
129	$[C_7H_{17}N_2]^+$	The protonated molecular ion of the free base.
100	$[C_5H_{12}N_2]^+$	Loss of the ethyl group ($-C_2H_5$) from the propyl chain.
86	$[C_4H_{10}N_2]^+$	Loss of the entire propyl group ($-C_3H_7$) via cleavage of the C-N bond.

| 70 | $[C_4H_8N]^+$ | A characteristic fragment from the cleavage of the piperazine ring itself. [\[13\]](#) |

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathway for protonated 1-propylpiperazine.[14][15]

Conclusion: A Reference for Empirical Validation

This guide provides a robust, theoretically grounded prediction of the NMR, IR, and mass spectral data for **1-Propylpiperazine Dihydrobromide**. The tabulated data, supported by mechanistic rationale and validated protocols, serves as an essential reference for any scientist working with this compound. It establishes an authoritative baseline against which experimental data can be compared, facilitating rapid structure confirmation, impurity identification, and overall quality assessment in a drug development workflow. The ultimate authority, however, remains high-quality, empirically acquired data that validates these predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-丙基哌嗪 二氢溴酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. acdlabs.com [acdlabs.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. NMR Database for Faster Structural Data | CAS [cas.org]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 10. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Piperazine, 1-propyl-, dihydrobromide | CAS 64262-23-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [predicted spectral data for 1-Propylpiperazine Dihydrobromide (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364186#predicted-spectral-data-for-1-propylpiperazine-dihydrobromide-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com